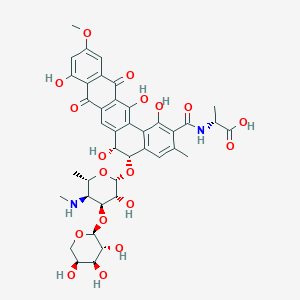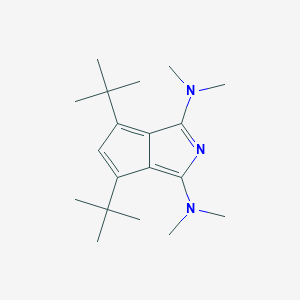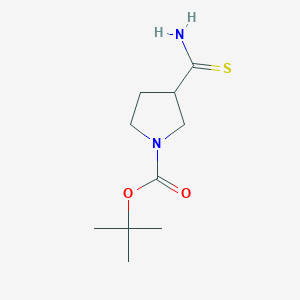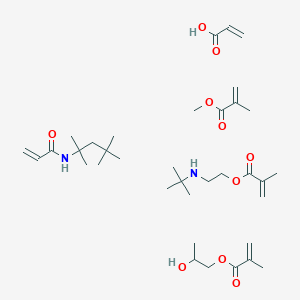
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is a synthetic polymer widely used in the cosmetic and personal care industry. This compound is known for its film-forming, binding, and hair-fixing properties, making it a valuable ingredient in products like eyeliners, mascaras, long-wearing foundations, and hair styling products . It is typically a clear, viscous liquid that enhances the water resistance and durability of cosmetic formulations .
Méthodes De Préparation
The synthesis of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer involves the copolymerization of selected monomers such as octylacrylamide, acrylates, and butylaminoethyl methacrylate . This process can be achieved through various polymerization techniques, including emulsion polymerization, solution polymerization, and suspension polymerization. The resultant copolymer is then purified to remove impurities .
Analyse Des Réactions Chimiques
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer undergoes several types of chemical reactions, including:
Cross-linking: This reaction can occur under specific conditions, enhancing the mechanical properties of the polymer.
Common reagents used in these reactions include initiators like ammonium persulfate . The major products formed from these reactions are high molecular weight polymers with excellent film-forming and binding properties .
Applications De Recherche Scientifique
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer has diverse applications in scientific research:
Cosmetic Industry: It is used in formulations to enhance water resistance, durability, and adhesion of products like eyeliners, mascaras, and foundations.
Hair Styling: The copolymer improves the hold and flexibility of hair styling products, maintaining hairstyles for extended periods.
Drug Delivery: Research has shown its potential in drug delivery applications, where it can encapsulate drugs and release them in a controlled manner.
Tissue Engineering: The copolymer is used to create scaffolds that support cell growth and tissue regeneration.
Mécanisme D'action
The mechanism of action of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is based on its unique properties. The copolymer is hydrophilic, allowing it to interact with water molecules and form a gel-like structure. This property makes it an excellent candidate for drug delivery applications. In cosmetic formulations, it forms a flexible and resistant film on the surface of hair and skin, improving the water resistance and adhesion of the products .
Comparaison Avec Des Composés Similaires
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is unique due to its combination of film-forming, binding, and hair-fixing properties. Similar compounds include:
Polyvinylpyrrolidone (PVP): Known for its film-forming and binding properties but lacks the hair-fixing capabilities of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer.
Acrylates Copolymer: Used for film-forming and binding but does not provide the same level of flexibility and water resistance.
Polyquaternium-11: Offers film-forming and conditioning properties but is less effective in hair-fixing applications.
Propriétés
Numéro CAS |
70801-07-9 |
|---|---|
Formule moléculaire |
C36H64N2O10 |
Poids moléculaire |
684.9 g/mol |
Nom IUPAC |
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H21NO.C10H19NO2.C7H12O3.C5H8O2.C3H4O2/c1-7-9(13)12-11(5,6)8-10(2,3)4;1-8(2)9(12)13-7-6-11-10(3,4)5;1-5(2)7(9)10-4-6(3)8;1-4(2)5(6)7-3;1-2-3(4)5/h7H,1,8H2,2-6H3,(H,12,13);11H,1,6-7H2,2-5H3;6,8H,1,4H2,2-3H3;1H2,2-3H3;2H,1H2,(H,4,5) |
Clé InChI |
OOBBVVRLSYRMMO-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O |
SMILES canonique |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O |
Key on ui other cas no. |
70801-07-9 |
Synonymes |
OCTYLACRYLAMIDE/ACRYLATES/BUTYLAMINOETHYL METHACRYLATE COPOLYMER; 2-Propenoic acid, 2-methyl-, 2-(1,1-dimethylethyl)aminoethyl ester, polymer with methyl 2-methyl-2-propenoate, 1,2-propanediol mono(2-methyl-2-propenoate), 2-propenoic acid and N-(1,1,3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
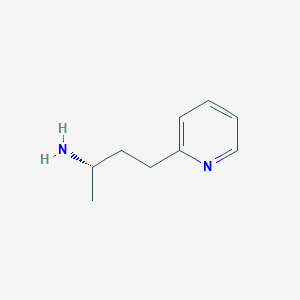
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
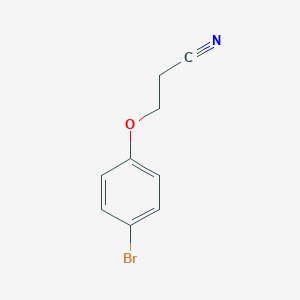

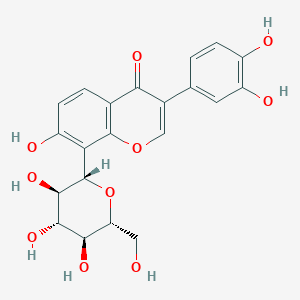
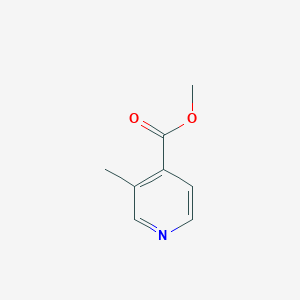

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)
